An In-Depth Technical Guide to 5-CM-H2DCFDA for the Measurement of Cellular Reactive Oxygen Species
An In-Depth Technical Guide to 5-CM-H2DCFDA for the Measurement of Cellular Reactive Oxygen Species
This guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a key fluorogenic probe used for detecting reactive oxygen species (ROS) in living cells. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its mechanism and practical application.
Core Mechanism of Action
5-CM-H2DCFDA is a cell-permeant indicator for general oxidant levels within a cell.[1][2] Its utility is based on a multi-step process that transforms the initially non-fluorescent molecule into a highly fluorescent compound in the presence of ROS. The chloromethyl derivative of H2DCFDA, CM-H2DCFDA, is designed for much better retention in live cells compared to its predecessor, H2DCFDA.[3][4][5]
The mechanism unfolds as follows:
-
Cellular Uptake: The electrically neutral 5-CM-H2DCFDA molecule readily diffuses across the plasma membrane into the cell's cytoplasm.[4][5]
-
Intracellular Hydrolysis: Once inside the cell, intracellular esterases cleave the two acetate groups from the molecule.[3][6] This enzymatic action results in the formation of 5-chloromethyl-2',7'-dichlorodihydrofluorescein (CM-H2DCF), a polar molecule that is no longer membrane-permeant and is thus trapped within the cell.
-
Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, such as those in glutathione, further enhancing the probe's retention within the cytoplasm.[3]
-
Oxidation by ROS: In the presence of reactive oxygen species—including hydrogen peroxide, hydroxyl radicals, and peroxynitrite—the non-fluorescent CM-H2DCF is oxidized.[4][5]
-
Fluorescence Emission: This oxidation yields the highly fluorescent product 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1][4][6] The intensity of the green fluorescence is directly proportional to the level of specific ROS within the cell.
Figure 1: Mechanism of 5-CM-H2DCFDA for ROS detection.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters for the use of 5-CM-H2DCFDA.
| Parameter | Value | Source(s) |
| Excitation Wavelength (λex) | 485 - 495 nm | [1][4][7][8] |
| Emission Wavelength (λem) | 517 - 538 nm | [1][4][7][8][9] |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [7][10] |
| Typical Stock Concentration | 5 - 10 mM | [6][7] |
| Working Concentration | 1 - 10 µM | [1][4][7][11] |
| Incubation Time | 15 - 60 minutes | [1][4][6][7][9][11] |
Experimental Protocols
Proper handling and execution are critical for obtaining reliable data. The probe is extremely light-sensitive and should be protected from light throughout the experiment.[6][7]
Protocol 1: ROS Detection in Adherent Cells via Fluorescence Plate Reader
This protocol is suitable for quantitative, high-throughput analysis of intracellular ROS levels.
-
Cell Seeding: Plate adherent cells in a 96-well black, clear-bottom plate and culture overnight to allow for attachment.
-
Reagent Preparation:
-
Prepare a 5-10 mM stock solution of 5-CM-H2DCFDA in anhydrous DMSO.[7] Store aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free medium or a buffer such as Hank's Balanced Salt Solution (HBSS).[7][11]
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells twice with warm HBSS or Phosphate-Buffered Saline (PBS).[11]
-
-
Probe Loading:
-
Washing: Remove the probe-containing medium and wash the cells twice with HBSS or PBS to remove any excess, unloaded probe.[11]
-
Induction of Oxidative Stress: Add your compound of interest or treatment condition (e.g., H₂O₂) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~535 nm.[1][8] Kinetic readings can be taken over time to monitor the dynamics of ROS production.
Protocol 2: ROS Detection via Flow Cytometry
This protocol allows for the quantification of ROS on a per-cell basis and can be combined with other markers, such as viability dyes.
-
Cell Preparation:
-
Reagent Preparation: Prepare a 1-10 µM working solution of 5-CM-H2DCFDA in a suitable buffer (e.g., HBSS).[4][7]
-
Probe Loading:
-
Induction of Oxidative Stress (Optional): The agent used to induce oxidative stress (e.g., H₂O₂) can be added concurrently with the probe.[4]
-
Washing: (Optional, but recommended) Centrifuge the cells, discard the supernatant, and resuspend in fresh buffer to remove extracellular probe.
-
Viability Staining (Optional): To exclude dead cells, which can autofluoresce or show high ROS levels, a viability dye like Propidium Iodide (PI) can be added just before analysis (e.g., 1 µg/mL final concentration).[4][5] Keep cells on ice after PI addition.[4]
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. Use a 488 nm laser for excitation and detect the DCF signal in the green channel (e.g., a 525/30 nm bandpass filter).[6] Gate on the live cell population (PI-negative) to quantify ROS production accurately.[4]
Figure 2: General experimental workflow for cellular ROS detection.
Key Considerations and Limitations
-
Specificity: CM-H2DCFDA is a probe for general oxidative stress and is not specific to a single type of ROS.[1][2] It can react with various species, which may complicate the interpretation of results.[12]
-
Light Sensitivity: The probe and its oxidized product are highly sensitive to light. Exposure to light, including the excitation source from a microscope or flow cytometer, can lead to photo-oxidation and artifactual increases in fluorescence.[6] All steps should be performed in the dark.
-
Probe Leakage: While the chloromethyl group significantly improves intracellular retention compared to H2DCFDA, some leakage of the oxidized, fluorescent DCF product can still occur, potentially affecting quantitation in long-term experiments.[3][13]
-
Cellular Health: Dead or dying cells can generate ROS, leading to false positives.[4][5] It is crucial to assess cell viability concurrently, for instance, by using a viability dye like Propidium Iodide in flow cytometry.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 6. med.emory.edu [med.emory.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. 2.7. Oxidative Stress Measurements with CM-H2DCFDA [bio-protocol.org]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for free radical formation during the oxidation of 2'-7'-dichlorofluorescin to the fluorescent dye 2'-7'-dichlorofluorescein by horseradish peroxidase: possible implications for oxidative stress measurements. | Sigma-Aldrich [sigmaaldrich.com]
- 13. DSpace [rivm.openrepository.com]
